molecular formula C9H17BrN2 B1226206 1-Butyl-2,3-dimethylimidazolium bromide CAS No. 475575-45-2

1-Butyl-2,3-dimethylimidazolium bromide

Cat. No.: B1226206
CAS No.: 475575-45-2
M. Wt: 233.15 g/mol
InChI Key: USOIOQCOUFEVEB-UHFFFAOYSA-M
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Description

Scientific Research Applications

1-Butyl-2,3-dimethylimidazolium bromide has a wide range of applications in scientific research:

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 1-Butyl-2,3-dimethylimidazolium bromide. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

1-Butyl-2,3-dimethylimidazolium bromide has been used as a solid plasticizer in PEO-Based Polymer Electrolyte for Highly Reliable Lithium Metal Batteries . It has also been used in the synthesis of zeolites for the conversion of carbohydrates to specific platform chemicals . These applications suggest potential future directions for the use of this compound in various fields.

Biochemical Analysis

Biochemical Properties

1-Butyl-2,3-dimethylimidazolium bromide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as lipases, which are crucial for catalyzing the hydrolysis of fats. The nature of these interactions often involves the stabilization of enzyme structures, leading to enhanced catalytic activity. Additionally, this compound can form hydrogen bonds with proteins, affecting their folding and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in stress response and metabolic pathways. The compound can also disrupt cellular membranes, leading to changes in membrane permeability and ion transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or reactive chemicals. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many compounds. These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound can also influence the activity of cofactors, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution is influenced by its ability to form complexes with other molecules, which can facilitate or hinder its movement within biological systems .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production .

Preparation Methods

1-Butyl-2,3-dimethylimidazolium bromide can be synthesized through the reaction of 1,2-dimethylimidazole with 1-bromobutane. The reaction typically occurs under nitrogen atmosphere at elevated temperatures, followed by purification steps such as washing with ethyl acetate and recrystallization from acetonitrile . The reaction equation is as follows:

1,2-dimethylimidazole+1-bromobutane1-butyl-2,3-dimethylimidazolium bromide\text{1,2-dimethylimidazole} + \text{1-bromobutane} \rightarrow \text{this compound} 1,2-dimethylimidazole+1-bromobutane→1-butyl-2,3-dimethylimidazolium bromide

Chemical Reactions Analysis

1-Butyl-2,3-dimethylimidazolium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Butyl-2,3-dimethylimidazolium bromide is compared with other similar ionic liquids, such as:

  • 1-Butyl-3-methylimidazolium bromide
  • 1-Ethyl-2,3-dimethylimidazolium bromide
  • 1-Butyl-2,3-dimethylimidazolium chloride

These compounds share similar properties but differ in their specific applications and reactivity. For example, 1-butyl-3-methylimidazolium bromide is often used in different catalytic processes due to its slightly different ionic structure .

Properties

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.BrH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOIOQCOUFEVEB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047931
Record name 1-Butyl-2,3-dimethylimidazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475575-45-2
Record name 1-Butyl-2,3-dimethylimidazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-2,3-dimethylimidazolium bromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE4K62DC4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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